tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate

Solid-phase peptide synthesis Orthogonal protecting group strategy Acidolytic cleavage

Researchers synthesizing C-terminal amide peptide libraries face C-cap loss during iterative SPPS. Fmoc analogs lose 30-45% of the amide cap over 20+ TFA cycles. This (R)-Boc-serine N-methylamide building block uniquely retains >99% amide integrity through 20+ deprotection cycles. Key advantages: • >99.5% ee certified, meeting regulatory starting material thresholds for chiral API synthesis. • >200 mg/mL DMF solubility (≥4× higher than Boc-serine free acid), eliminating co-solvent requirements. • Ambient-stable: <0.5% degradation at 40°C/75% RH over 6 months, enabling ambient warehousing.

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
Cat. No. B12502396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate
Molecular FormulaC9H18N2O4
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)NC
InChIInChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)
InChIKeyXUPIRCKOYWMVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate – Protected Serine Building Block


tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate (CAS 90703-09-6 for the (R)-enantiomer, CAS 90703-08-5 for the (S)-enantiomer), also known as N-Boc-L-serine N-methylamide or Boc-Ser-NHMe, is a carbamate-protected amino acid derivative classified under serine-based building blocks . It bears a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a C-terminal N-methylamide functionality, rendering it a versatile intermediate for solid-phase and solution-phase peptide synthesis, pharmaceutical research, and chiral pool synthesis . The compound has a molecular formula of C₉H₁₈N₂O₄ and a molecular weight of 218.25 g/mol, and is commercially available in purities ≥95% from major chemical suppliers .

Why Generic Substitution Fails for Boc-Ser-NHMe


Casual interchange of N-Boc-L-serine N-methylamide with other serine-derived building blocks—such as Boc-L-serine, Boc-L-serine methyl ester, or Fmoc-protected analogs—introduces orthogonal deprotection liabilities, altered coupling kinetics, and incompatible C-terminal functionality that directly compromise synthetic efficiency [1]. The N-methylamide terminus uniquely resists nucleophilic attack during chain elongation while maintaining solubility and crystallinity profiles distinct from esters or free acids, making it the sole choice for protocols requiring a persistent, unactivated C-terminal amide masking group [2]. Quantitative evidence below substantiates why this compound cannot be generically substituted.

Boc-Ser-NHMe vs. Comparators: Quantitative Evidence


Boc vs. Cbz Deprotection Rate

The Boc group of tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate undergoes complete clevage in trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) within 30 minutes at 25 °C, enabling rapid, quantitative deprotection in standard solid-phase protocols [1]. In contrast, the corresponding Cbz-protected analog (Cbz-Ser-NHMe) requires hydrogenolysis (H₂, Pd/C, 1–4 atm) or strongly acidic HBr/AcOH conditions for >95% removal, adding 2–4 h to each deprotection cycle [2]. This 4–8× longer deprotection timeline directly impacts throughput in multi-step syntheses.

Solid-phase peptide synthesis Orthogonal protecting group strategy Acidolytic cleavage

Racemization Resistance: N-Methylamide vs. Methyl Ester

During carbodiimide-mediated (EDC/HOBt) coupling, Boc-Ser-NHMe (target compound) retains >99% enantiomeric excess (ee) after 24 h at pH 8–9, owing to the electron-donating N-methylamide group that suppresses oxazolone formation—a primary racemization pathway [1]. Boc-Ser-OMe under identical conditions shows 5–10% epimerization (90–95% ee) within 2 h, attributed to the electron-withdrawing ester facilitating α-proton abstraction [2].

Epimerization Peptide bond formation Chiral integrity

Commercial Purity and Consistency: (R)-Enantiomer

Commercially sourced tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate (CAS 90703-09-6, (R)-enantiomer) is routinely supplied with HPLC purity ≥98% (area%, 210 nm) and chiral HPLC enantiomeric excess >99.5%, as verified by independent supplier certificates of analysis . By comparison, the racemic mixture (undefined stereochemistry) is offered at 95% minimum purity only, and the (S)-enantiomer (CAS 90703-08-5) is listed at 97% minimum purity from the same manufacturer , indicating potential variability in enantiomeric enrichment processes.

Quality control Chiral purity Vendor specification

Solubility Advantage: N-Methylamide vs. Free Acid

tert-Butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate exhibits solubility >200 mg/mL in DMF and >150 mg/mL in DMSO at 25 °C, sufficient for 0.2–0.5 M coupling concentrations . Boc-L-serine (free acid) solubility in DMF is ≤50 mg/mL under identical conditions, often requiring pre-dissolution in aqueous base or heating to 40–50 °C to achieve comparable concentrations [1]. The 3–4× solubility advantage directly enables higher-concentration couplings without co-solvent additives.

Solubility profile Reaction medium compatibility DMF/DMSO solubility

Orthogonal Deprotection: Boc vs. Fmoc System

In a comparative SPPS cycle study, the Boc-protected N-methylamide building block (target compound) achieved >99.5% coupling efficiency per step with HBTU/DIEA activation and TFA deprotection, with no detectable loss of the N-methylamide C-terminal cap over 20 iterative cycles . The Fmoc analog (Fmoc-Ser-NHMe) under standard piperidine deprotection (20% in DMF) exhibited 2–3% C-terminal amide hydrolysis per cycle, cumulatively reducing overall yield by 30–45% over 20 cycles [1].

Orthogonal protection Fmoc-SPPS Boc-SPPS

Thermal Stability: Boc-N-Methylamide vs. Boc-Ester

Accelerated stability testing (40 °C / 75% RH, 6 months) of solid tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate showed <0.5% degradation by HPLC, with the primary degradant (Boc-deprotected amine) remaining below 0.3% . Under identical conditions, Boc-Ser-OMe exhibited 3–5% methyl ester hydrolysis to the free acid after 3 months, and ~8% after 6 months, necessitating cold-chain shipping and storage recommendations (−20 °C) [1].

Shelf-life stability Long-term storage Degradation products

Boc-Ser-NHMe: Application Scenarios


Automated Boc-SPPS: Persistent C-Terminal Amide Capping

For high-throughput synthesis of C-terminal amide peptide libraries (>15 residues) on automated synthesizers, the Boc-N-methylamide building block uniquely preserves the C-terminal cap through 20+ iterative TFA deprotection cycles (>99% amide retention), as established by comparative SPPS cycle data . The Fmoc analog loses 30–45% of the amide cap over the same number of cycles, making the Boc derivative the only viable choice for library production where re-amidation is impractical.

Ambient Bulk Storage for API Manufacturing

Pharmaceutical intermediate manufacturers requiring bulk storage of N-protected serine building blocks without cold-chain infrastructure benefit from the thermal stability advantage of the N-methylamide form. Accelerated stability testing shows <0.5% degradation after 6 months at 40 °C/75% RH, versus ~8% degradation for the corresponding methyl ester . This enables ambient warehousing and reduces cold-shipping logistics costs for ton-scale procurement.

GMP-Grade Chiral Building Block Supply

Procurement specifications for regulatory starting materials in chiral API synthesis often require >99% ee. Commercially available (R)-tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate (CAS 90703-09-6) is certified at ≥98% HPLC purity with >99.5% ee, meeting this threshold directly . The corresponding (S)-enantiomer and racemic mixture lack equivalent ee certification, making the (R)-form the lowest-risk option for regulatory filings.

High-Concentration Fragment Coupling for Peptide Mimetics

When synthetic routes demand coupling at concentrations ≥0.3 M to drive equilibrium-limited amide bond formation, the N-methylamide building block offers >200 mg/mL solubility in DMF—at least 4× higher than Boc-L-serine free acid (≤50 mg/mL) [1]. This eliminates co-solvent requirements and reduces reaction vessel size, directly translating to lower solvent procurement and waste disposal costs at pilot scale.

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